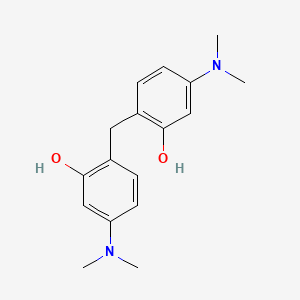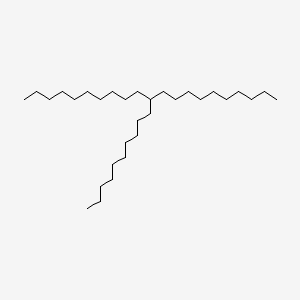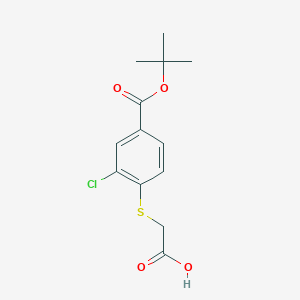
4-Carboxymethylsulfanyl-3-chloro-benzoic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Carboxymethylsulfanyl-3-chloro-benzoic acid tert-butyl ester is an organic compound with the molecular formula C12H15ClO2S It is a derivative of benzoic acid, featuring a carboxymethylsulfanyl group at the 4-position and a chloro group at the 3-position, with a tert-butyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboxymethylsulfanyl-3-chloro-benzoic acid tert-butyl ester typically involves the following steps:
Starting Material: The synthesis begins with 3-chlorobenzoic acid.
Introduction of Carboxymethylsulfanyl Group: The carboxymethylsulfanyl group is introduced through a nucleophilic substitution reaction. This involves reacting 3-chlorobenzoic acid with a suitable thiol reagent under basic conditions.
Esterification: The final step involves esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Carboxymethylsulfanyl-3-chloro-benzoic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alkoxides, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated products.
Substitution: Amino or alkoxy derivatives.
Wissenschaftliche Forschungsanwendungen
4-Carboxymethylsulfanyl-3-chloro-benzoic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe for biochemical pathways.
Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.
Wirkmechanismus
The mechanism of action of 4-Carboxymethylsulfanyl-3-chloro-benzoic acid tert-butyl ester depends on its specific application. In general, the compound can interact with biological molecules through its functional groups. The carboxymethylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro group can participate in electrophilic aromatic substitution reactions, allowing the compound to modify other aromatic compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Carboxymethylsulfanyl-3-bromo-benzoic acid tert-butyl ester: Similar structure but with a bromo group instead of a chloro group.
4-Carboxymethylsulfanyl-3-fluoro-benzoic acid tert-butyl ester: Similar structure but with a fluoro group instead of a chloro group.
4-Carboxymethylsulfanyl-3-iodo-benzoic acid tert-butyl ester: Similar structure but with an iodo group instead of a chloro group.
Uniqueness
The presence of the chloro group in 4-Carboxymethylsulfanyl-3-chloro-benzoic acid tert-butyl ester makes it more reactive in nucleophilic substitution reactions compared to its bromo, fluoro, and iodo analogs. This reactivity can be advantageous in certain synthetic applications, making it a valuable compound in organic chemistry.
Eigenschaften
CAS-Nummer |
921211-97-4 |
|---|---|
Molekularformel |
C13H15ClO4S |
Molekulargewicht |
302.77 g/mol |
IUPAC-Name |
2-[2-chloro-4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]sulfanylacetic acid |
InChI |
InChI=1S/C13H15ClO4S/c1-13(2,3)18-12(17)8-4-5-10(9(14)6-8)19-7-11(15)16/h4-6H,7H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
JVMMNANGZZYQEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)SCC(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,7-Dibromofuro[2,3-C]pyridine](/img/structure/B13940292.png)
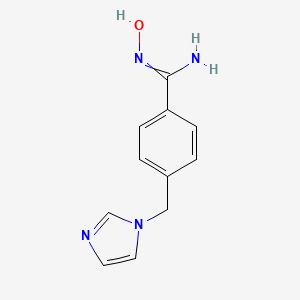


![N-[1-(5-chloro-2-methoxypyridin-4-yl)azetidin-3-yl]-2,4-dimethylquinoline-6-carboxamide](/img/structure/B13940310.png)

![16,17-Dihydro-17-methylene-15H-cyclopenta[a]phenanthrene](/img/structure/B13940320.png)

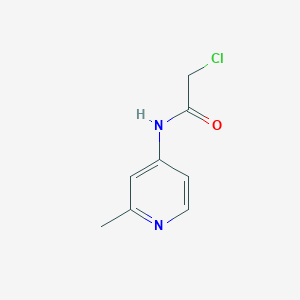
![[1,1'-Biphenyl]-4-ylmethyl 2-methyl-2-propenoate](/img/structure/B13940338.png)
